molecular formula C9H13Cl2NOS B13927361 1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol CAS No. 62673-48-7

1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol

Cat. No.: B13927361
CAS No.: 62673-48-7
M. Wt: 254.18 g/mol
InChI Key: FXEIWSOQYYFDEK-UHFFFAOYSA-N
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Description

1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol is a synthetic β-adrenergic receptor agonist analog characterized by a thiophene-based aromatic system. Its structure features a 3,5-dichloro-substituted thienyl ring attached to an ethanolamine backbone with an isopropylamine substituent. The thienyl moiety introduces sulfur into the aromatic system, distinguishing it from conventional phenyl-based analogs like metaproterenol (Alupent). The chlorine substituents at the 3- and 5-positions confer electron-withdrawing effects, which may influence receptor binding kinetics and metabolic stability .

Properties

CAS No.

62673-48-7

Molecular Formula

C9H13Cl2NOS

Molecular Weight

254.18 g/mol

IUPAC Name

1-(3,5-dichlorothiophen-2-yl)-2-(propan-2-ylamino)ethanol

InChI

InChI=1S/C9H13Cl2NOS/c1-5(2)12-4-7(13)9-6(10)3-8(11)14-9/h3,5,7,12-13H,4H2,1-2H3

InChI Key

FXEIWSOQYYFDEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(C1=C(C=C(S1)Cl)Cl)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichlorothiophene, which is reacted with an appropriate reagent to introduce the isopropylamino group.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base to facilitate the nucleophilic substitution.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The chlorine atoms on the thienyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfone, while substitution with sodium methoxide may produce a methoxy-substituted thienyl derivative.

Scientific Research Applications

1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or antimicrobial agent.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity or resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal applications, the compound may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Key Compounds for Comparison:

1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol (Target Compound)

1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol (Dimethoxyphenyl Analog)

Metaproterenol Sulfate (Alupent): 1-(3,5-Dihydroxyphenyl)-2-isopropylaminoethanol

Structural Differences:

Feature Target Compound Dimethoxyphenyl Analog Metaproterenol (Alupent)
Aromatic Ring 3,5-Dichloro-thienyl (C₄HCl₂S) 3,5-Dimethoxyphenyl (C₆H₃(OCH₃)₂) 3,5-Dihydroxyphenyl (C₆H₃(OH)₂)
Substituent Effects Electron-withdrawing (Cl, S) Electron-donating (OCH₃) Electron-donating (OH)
Molecular Formula C₉H₁₂Cl₂N O₂S (inferred) C₁₃H₂₁NO₃ C₁₁H₁₇NO₃ (free base)
Molecular Weight ~280.18 g/mol (calculated) 239.31 g/mol 223.26 g/mol (free base)

Pharmacological Implications:

  • Receptor Affinity: Metaproterenol’s dihydroxyphenyl group enhances β₂-adrenergic receptor activation due to hydrogen bonding with polar residues. The dimethoxyphenyl analog’s OCH₃ groups reduce polarity, likely decreasing receptor affinity compared to Alupent. The target compound’s thienyl-Cl system may further reduce agonist activity due to steric and electronic mismatches .
  • Metabolism : Chlorine substituents in the target compound may slow oxidative metabolism (e.g., cytochrome P450), increasing half-life relative to hydroxylated analogs. Conversely, the thienyl ring could introduce unique metabolic pathways via sulfur oxidation .
  • Solubility : The dimethoxyphenyl analog’s OCH₃ groups improve lipophilicity, while Alupent’s dihydroxyphenyl structure (as a sulfate salt) enhances water solubility. The target compound’s Cl and S atoms likely result in intermediate lipophilicity, affecting bioavailability .

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